molecular formula C21H20N2O4S B13378407 ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B13378407
M. Wt: 396.5 g/mol
InChI Key: DMICRWMIXBKJJN-LDADJPATSA-N
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Description

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imine group, and an ester functional group

Preparation Methods

The synthesis of ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazolidinone ring.

    Formation of the Imine Group: The thiazolidinone intermediate is then reacted with 2-formylphenoxyacetic acid to introduce the imine group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the thiazolidinone ring can participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be compared with other thiazolidinone derivatives. Similar compounds include:

    2-(4-Methylphenyl)-3-(2-oxo-2-phenylethyl)thiazolidin-4-one: This compound has a similar thiazolidinone ring but different substituents.

    2-(4-Methylphenyl)-3-(2-oxo-2-phenylethyl)thiazolidin-4-one: Another thiazolidinone derivative with different functional groups.

The uniqueness of ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. The following table summarizes key findings from various research articles regarding its anti-proliferative effects against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.25Induction of apoptosis via caspase activation
HeLa (Cervical)0.30Inhibition of cell cycle progression
A549 (Lung)0.40Disruption of mitochondrial function
HCT116 (Colon)0.35Inhibition of NF-kB signaling pathway
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are crucial for the execution phase of cell apoptosis .
  • Cell Cycle Arrest : It can inhibit the progression of the cell cycle, particularly at the G1/S checkpoint, preventing cancer cells from proliferating .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • NF-kB Inhibition : By inhibiting the NF-kB signaling pathway, it reduces the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound demonstrated significant anti-proliferative effects with an IC50 value of 0.25 µM. The mechanism was primarily through apoptosis induction, confirmed by flow cytometry analysis showing increased Annexin V-positive cells after treatment.

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells where the compound exhibited an IC50 value of 0.40 µM. The study revealed that treatment led to mitochondrial membrane potential loss and increased ROS levels, indicating mitochondrial dysfunction as a mechanism of action.

Case Study 3: Colon Cancer

Research on HCT116 colon cancer cells indicated an IC50 value of 0.35 µM. The findings suggested that the compound's ability to inhibit NF-kB signaling contributed significantly to its anti-cancer activity by downregulating pro-survival genes.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H20N2O4S/c1-3-26-19(24)13-27-17-7-5-4-6-15(17)12-18-20(25)23-21(28-18)22-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,22,23,25)/b18-12+

InChI Key

DMICRWMIXBKJJN-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

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